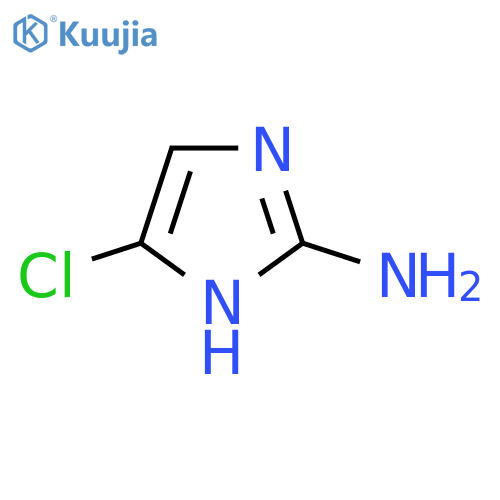

Cas no 125789-08-4 (5-Chloro-1H-imidazol-2-amine)

5-Chloro-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-chloro-1H-imidazol-2-amine

- 1H-Imidazol-2-amine, 5-chloro-

- 4-chloroimidazol-2-amine

- 2-amino-5-chloroimidazole

- RSTDUGMZOKUXMY-UHFFFAOYSA-N

- 5-Chloro-1H-imidazol-2-amine

-

- インチ: 1S/C3H4ClN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7)

- InChIKey: RSTDUGMZOKUXMY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(N)N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 67.2

- トポロジー分子極性表面積: 54.7

5-Chloro-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-1g |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 1g |

¥7920.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567704-100mg |

5-Chloro-1H-imidazol-2-amine |

125789-08-4 | 98% | 100mg |

¥3866.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-100.0mg |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 100.0mg |

¥2330.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567704-250mg |

5-Chloro-1H-imidazol-2-amine |

125789-08-4 | 98% | 250mg |

¥6977.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-250mg |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 250mg |

¥3881.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1567704-1g |

5-Chloro-1H-imidazol-2-amine |

125789-08-4 | 98% | 1g |

¥13147.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-500.0mg |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 500.0mg |

¥5544.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-500mg |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 500mg |

¥5544.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-1.0g |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 1.0g |

¥7920.0000 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY1403314-100mg |

5-chloro-1H-imidazol-2-amine |

125789-08-4 | 95% | 100mg |

¥2330.0 | 2024-04-25 |

5-Chloro-1H-imidazol-2-amine 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

5-Chloro-1H-imidazol-2-amineに関する追加情報

Professional Introduction to 5-Chloro-1H-imidazol-2-amine (CAS No. 125789-08-4)

5-Chloro-1H-imidazol-2-amine, identified by its Chemical Abstracts Service number (CAS No. 125789-08-4), is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered considerable attention due to its versatile structural framework and potential applications in drug development. The presence of both chloro and amino functional groups makes it a valuable intermediate for constructing more complex molecular entities, particularly in the synthesis of biologically active agents.

The< strong>imidazole core is a privileged scaffold in medicinal chemistry, known for its prevalence in numerous pharmacologically relevant molecules. The introduction of a chloro substituent at the 5-position and an amino group at the 2-position enhances the reactivity and functionality of this compound, making it a promising candidate for further chemical manipulation. Recent advancements in synthetic methodologies have enabled more efficient and scalable preparations of< strong>5-Chloro-1H-imidazol-2-amine, facilitating its integration into diverse synthetic pathways.

In the realm of drug discovery, the< strong>CAS No. 125789-08-4 compound has been explored for its potential as a precursor in the development of novel therapeutic agents. Its structural features are conducive to interactions with biological targets, making it a suitable building block for small-molecule drugs. For instance, studies have demonstrated its utility in generating imidazole-based inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical models, highlighting the compound's therapeutic relevance.

The< strong>5-Chloro-1H-imidazol-2-amine molecule exhibits interesting electronic properties due to the conjugation between the imidazole ring and the amino group. This conjugation can influence its reactivity and spectral characteristics, which are crucial for applications in photochemical and electrochemical systems. Researchers have leveraged these properties to design novel materials with applications in organic electronics and sensors. The chloro substituent further contributes to its versatility by enabling nucleophilic substitution reactions, allowing for diverse derivatization strategies.

Recent research has also focused on the< strong>CAS No. 125789-08-4 compound's role in medicinal chemistry beyond traditional drug development. Its ability to serve as a cross-coupling partner in transition-metal-catalyzed reactions has opened new avenues for constructing complex heterocyclic frameworks. Techniques such as Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to integrate< strong>5-Chloro-1H-imidazol-2-amine into larger molecular architectures, leading to structurally diverse libraries of compounds for biological screening.

The synthesis of< strong>5-Chloro-1H-imidazol-2-amine has been optimized through various approaches, including multi-step organic transformations and catalytic methods. These synthetic strategies have improved yield and purity, making the compound more accessible for industrial applications. Additionally, green chemistry principles have been incorporated into its preparation, emphasizing sustainable practices such as solvent recovery and minimal waste generation. Such advancements align with global efforts to promote environmentally responsible chemical manufacturing.

In conclusion, the< strong>CAS No. 125789-08-4 identifier corresponds to a versatile intermediate with significant potential in pharmaceutical and materials science applications. The structural features of< strong>5-Chloro-1H-imidazol-2-amine, including its imidazole core and functional groups, make it a valuable component in drug discovery and material design. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern chemical synthesis and innovation.

125789-08-4 (5-Chloro-1H-imidazol-2-amine) 関連製品

- 1082565-39-6(2-azatricyclo7.3.1.0,5,13trideca-5,7,9(13)-triene)

- 1396856-60-2(N-(4-chlorophenyl)methyl-4-(6-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 1807152-20-0(5-Chloromethyl-4-hydroxy-2-phenylpyridine)

- 1431963-49-3(3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methylbenzoic acid)

- 2138222-30-5(Sodium 5-bromo-3-methylthiophene-2-sulfinate)

- 1807029-44-2(2-Bromo-5-cyano-4-nitrobenzoic acid)

- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)

- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)

- 891867-48-4(N-(3,4-dimethylphenyl)-2-4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-ylacetamide)